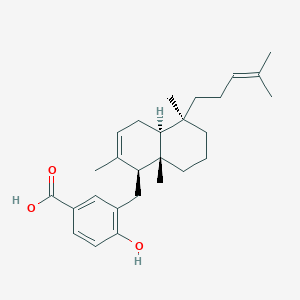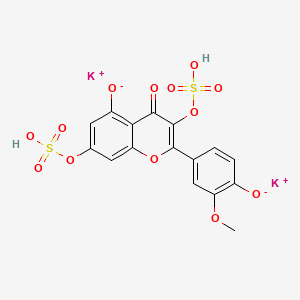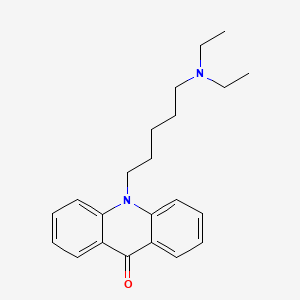
3-cyclohexyl-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KKHT-10613: is a small molecular drug known for its potential as a discovery agent. It is identified by its chemical formula C22H30N4O3 and has been investigated for its inhibitory effects on voltage-gated calcium channels, specifically the alpha Cav3.1 subtype .
Preparation Methods
The synthesis of KKHT-10613 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the quinazoline core.
Functional group modifications: Introduction of the cyclohexyl and piperidin-1-ylethyl groups through nucleophilic substitution reactions.
Final assembly: Coupling of the functionalized core with the carboxamide group under controlled conditions.
Industrial production methods for KKHT-10613 would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
KKHT-10613 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KKHT-10613 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of quinazoline derivatives.
Biology: Investigated for its effects on cellular calcium signaling pathways.
Medicine: Potential therapeutic agent for conditions involving calcium channel dysregulation, such as epilepsy and certain cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of KKHT-10613 involves its inhibition of voltage-gated calcium channels, specifically the alpha Cav3.1 subtype. This inhibition affects calcium influx into cells, thereby modulating various cellular processes. The compound interacts with the channel’s pore-forming subunit, blocking calcium entry and altering downstream signaling pathways .
Comparison with Similar Compounds
KKHT-10613 can be compared with other calcium channel inhibitors, such as:
Mibefradil: Another T-type calcium channel blocker with a different core structure.
Ethosuximide: Used in the treatment of epilepsy, also targeting T-type calcium channels.
Zonisamide: A sulfonamide anticonvulsant that inhibits T-type calcium channels.
KKHT-10613 is unique due to its specific structural features and its potent inhibitory effects on the alpha Cav3.1 subtype, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N4O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-cyclohexyl-2,4-dioxo-N-(2-piperidin-1-ylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c27-20(23-11-14-25-12-5-2-6-13-25)16-9-10-18-19(15-16)24-22(29)26(21(18)28)17-7-3-1-4-8-17/h9-10,15,17H,1-8,11-14H2,(H,23,27)(H,24,29) |
InChI Key |
NNJAFUNKEIDAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCCCC4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)
![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)
![(1R,3R)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849758.png)
![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)
